molecular formula C9H9FN2O2 B5202743 N-(4-fluorophenyl)-N'-methylethanediamide

N-(4-fluorophenyl)-N'-methylethanediamide

Cat. No.: B5202743
M. Wt: 196.18 g/mol
InChI Key: SPAUYVYMMMGOJV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N’-methylethanediamide is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a methylethanediamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N’-methylethanediamide typically involves the reaction of 4-fluoroaniline with N-methyl-ethanediamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:

4-fluoroaniline+N-methyl-ethanediamideN-(4-fluorophenyl)-N’-methylethanediamide\text{4-fluoroaniline} + \text{N-methyl-ethanediamide} \rightarrow \text{N-(4-fluorophenyl)-N'-methylethanediamide} 4-fluoroaniline+N-methyl-ethanediamide→N-(4-fluorophenyl)-N’-methylethanediamide

Industrial Production Methods

In an industrial setting, the production of N-(4-fluorophenyl)-N’-methylethanediamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Common industrial methods include catalytic hydrogenation and amide coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N’-methylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reagents like chlorine or bromine can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of fluorinated oxides.

    Reduction: Production of amines.

    Substitution: Generation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-N’-methylethanediamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N’-methylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its desired effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N’-methylethanediamide
  • N-(4-bromophenyl)-N’-methylethanediamide
  • N-(4-methylphenyl)-N’-methylethanediamide

Uniqueness

N-(4-fluorophenyl)-N’-methylethanediamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (chlorine, bromine, or methyl groups), the fluorinated compound often exhibits enhanced stability, reactivity, and biological activity.

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2/c1-11-8(13)9(14)12-7-4-2-6(10)3-5-7/h2-5H,1H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAUYVYMMMGOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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